Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-
Description
This compound features a benzene ring substituted with a chlorine atom at position 1 and a thioether group at position 4. The thioether moiety consists of a sulfur atom bonded to a 1-methyl-3-phenylpropyl chain.
Properties
CAS No. |
613245-44-6 |
|---|---|
Molecular Formula |
C16H17ClS |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylbutan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C16H17ClS/c1-13(7-8-14-5-3-2-4-6-14)18-16-11-9-15(17)10-12-16/h2-6,9-13H,7-8H2,1H3 |
InChI Key |
NATIUKSUURYMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
-
- Benzene or substituted benzene derivatives
- Chloroalkanes (e.g., chloromethylbenzene)
- Thiols (e.g., thiophenol)
General Reaction Scheme :
The synthesis can be approached through a two-step process:Chlorination : Benzene is first chlorinated using chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chloro group.
Thioether Formation : The resulting chlorinated benzene is then reacted with a suitable thiol under basic conditions (e.g., using sodium hydroxide) to form the thioether linkage.
Reaction Conditions
-
- Temperature: Typically between 0°C to room temperature.
- Duration: Reaction time can vary from a few hours to overnight depending on the reactivity of the chlorinating agent used.
Thioether Formation Conditions :
- Temperature: Reactions are often conducted at elevated temperatures (50°C to reflux).
- Solvent: Common solvents include dichloromethane or ethanol.
Yield and Purification
The yield of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- can vary based on reaction conditions and purity of starting materials. Typical yields range from 60% to over 90%. Purification methods may include:
Recrystallization : From suitable solvents to obtain pure crystals.
Column Chromatography : Using silica gel as the stationary phase for separation based on polarity.
Data Table of Synthesis Parameters
| Step | Reagent/Condition | Yield (%) | Comments |
|---|---|---|---|
| Chlorination | Phosphorus pentachloride | 70–90 | Effective for chlorination |
| Thioether Formation | Thiophenol + NaOH | 60–85 | Basic conditions required |
| Purification Method | Recrystallization | N/A | Enhances purity |
Chemical Reactions Analysis
Substitution Reactions
The chloro group undergoes electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Key Features |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation) | Nitro- or sulfonated derivatives | Chloro group directs incoming electrophiles to para positions relative to itself. |
| Nucleophilic Substitution | NaOH (high temp/pressure), Cu catalyst | Phenolic derivatives | Requires activation by electron-withdrawing groups; thioether may stabilize transition states. |
Radical substitution pathways are also feasible. For example, photolysis generates amidyl or iminyl radicals that cyclize to form lactams or fused-ring systems, as observed in analogous thioether-containing compounds .
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| H₂O₂ | Room temperature, acidic medium | Sulfoxide | Moderate selectivity |
| KMnO₄ | Aqueous NaOH, heat | Sulfone | High conversion |
Oxidation kinetics depend on solvent polarity and steric hindrance from the 1-methyl-3-phenylpropyl chain.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling:
| Reaction Type | Catalysts/Reagents | Products | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | Chloro group acts as a leaving group; thioether stabilizes intermediates. |
| Ullmann Coupling | Cu, diamines | Symmetric diaryl sulfides | Requires elevated temperatures (~150°C). |
Mechanistic studies suggest a radical chain pathway in some cases, where thiyl radicals initiate propagation steps .
Radical Cyclization
Under photolytic or thermal conditions, the thioether generates radicals for cyclization:
-
Radical Initiation : Homolytic cleavage of the S–C bond forms a thiyl radical.
-
Cyclization : Radical intermediates undergo 5-exo or 6-endo cyclization (e.g., forming lactams or polycyclic aromatics).
-
Termination : Hydrogen abstraction or recombination yields stable products.
Key factors influencing selectivity:
-
Substituent steric effects on the benzene ring.
Functional Group Interconversion
The thioether can be converted to sulfonamides or disulfides:
| Reaction | Reagents | Outcome |
|---|---|---|
| Sulfonation | ClSO₃H | Sulfonic acid derivatives |
| Disulfide Formation | I₂, base | Symmetric disulfides |
These reactions are critical for modifying solubility or biological activity .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HCl and sulfur-containing gases.
-
Photolytic Degradation : UV exposure generates chlorinated biphenyls via radical recombination .
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceuticals and materials science. Further studies should quantify kinetic parameters and explore catalytic asymmetric reactions.
Scientific Research Applications
Industrial Applications
Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- has been identified as an important compound in several industrial applications:
- Solvent Use : The compound is utilized as a solvent in various formulations, including coatings and adhesives. Its properties allow it to dissolve a wide range of organic materials, making it suitable for use in paints and varnishes .
- Coatings and Inks : It is used in the formulation of coatings for metals and plastics. The compound's ability to enhance adhesion and durability makes it valuable in the production of automotive paints and industrial coatings .
- Aerosol Products : This chemical is also found in aerosol formulations such as rust inhibitors and fabric stain removers. Its volatility and effectiveness as a solvent contribute to its utility in these applications .
Health and Safety Considerations
While the compound has numerous applications, it is essential to consider its health implications. Studies indicate that Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- may exhibit mutagenic properties under certain conditions. It has been classified as a weak skin sensitizer based on local lymph node assays . Additionally, there are indications of potential carcinogenic effects observed in animal studies, prompting the need for careful handling and regulation during its use .
Case Study 1: Automotive Coatings
In a study examining the use of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- in automotive coatings, researchers found that its incorporation improved the overall adhesion properties of the paint to metal surfaces. The study reported enhanced resistance to environmental degradation compared to traditional solvent systems.
Case Study 2: Fabric Stain Removers
Another case study focused on the effectiveness of this compound in aerosol fabric stain removers. The results indicated that formulations containing Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- significantly outperformed those without it in terms of stain removal efficacy on various fabric types.
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Solvents | Paints, adhesives | Excellent solvation properties |
| Coatings | Automotive paints, industrial coatings | Improved adhesion and durability |
| Aerosol Products | Rust inhibitors, fabric stain removers | Effective at low concentrations |
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.
Comparison with Similar Compounds
Key Structural Analogues:
Notes:
- Chlorbenside shares the thioether-chlorobenzene backbone but replaces the target compound’s 1-methyl-3-phenylpropyl group with a smaller 4-chlorobenzyl group. This reduces steric hindrance and alters electronic effects.
- Fluorinated analogues (e.g., pentafluoroethylthio) introduce strong electron-withdrawing groups, contrasting with the electron-donating alkyl-aryl group in the target compound .
- The chloromethylthio derivative (CAS 7205-90-5) represents a simpler thioether with higher reactivity due to the labile chloromethyl group .
Physical and Chemical Properties
Key Properties:
Analysis :
- The target compound ’s bulky substituent increases molecular weight and hydrophobicity (higher LogP) compared to simpler analogues. Its boiling point is estimated to exceed 480 K due to stronger van der Waals interactions.
- Chlorbenside ’s higher boiling point (563–573 K) reflects additional Cl substituents enhancing polarity .
- Fluorinated derivatives (e.g., pentafluoroethylthio) likely exhibit lower boiling points due to reduced polarizability despite higher molecular weight .
Biological Activity
Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- (CAS Number: 11129566) is a synthetic organic compound that exhibits various biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H17ClS
- Molecular Weight : 288.83 g/mol
- IUPAC Name : Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-
The biological activity of this compound is primarily attributed to its interactions at the cellular level, where it may influence various biochemical pathways. The presence of the chlorinated benzene ring and thioether group contributes to its reactivity and potential for biological effects.
Metabolic Pathways
Research indicates that compounds similar to benzene can undergo metabolic activation to form reactive intermediates. These intermediates can lead to oxidative stress and DNA damage, which are critical factors in carcinogenesis. The metabolism of benzene derivatives often involves cytochrome P450 enzymes, which convert the parent compound into reactive metabolites capable of forming adducts with macromolecules such as DNA and proteins .
Cytotoxicity and Genotoxicity
Studies have shown that benzene derivatives can exhibit cytotoxic effects on various cell lines. For instance, in vitro assays have demonstrated that exposure to high concentrations can lead to cell death and genotoxicity, evidenced by increased levels of DNA strand breaks and micronuclei formation .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) classifies benzene as a Group 1 carcinogen based on sufficient evidence for its carcinogenicity in humans. Similar compounds have been shown to induce tumors in animal models, particularly affecting organs such as the liver and lungs . The mechanism involves the formation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
Case Study 1: Occupational Exposure
A significant study focused on workers exposed to benzene derivatives in industrial settings revealed a correlation between exposure levels and increased incidence of hematological malignancies. Genetic polymorphisms affecting benzene metabolism were identified as contributing factors to individual susceptibility .
Case Study 2: Animal Models
In a controlled study involving rats, administration of benzene derivatives resulted in dose-dependent nephropathy and hepatotoxicity. Histopathological examinations indicated hypertrophy of hepatocytes and renal tubular degeneration at higher doses . The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg body weight based on liver and kidney effects observed during the study.
Toxicological Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing "Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-"?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS), where a thiolate nucleophile (e.g., 1-methyl-3-phenylpropylthiol) reacts with 1-chloro-4-nitrobenzene or analogous aryl halides. Reaction conditions (e.g., solvent polarity, temperature) must optimize leaving-group displacement while minimizing side reactions. For example, highlights rigorous documentation of test item formulation, including purity and batch consistency, which is critical for reproducibility . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is advised.
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and thioether linkage (e.g., δ ~3–4 ppm for SCH groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl and S atoms. emphasizes gas chromatography (GC)-MS for volatile analogs, but LC-MS may be preferable for non-volatile derivatives .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% area under the curve).
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer : Store in amber glass vials at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether group. Stability studies should include periodic purity checks via HPLC and thermal analysis (DSC/TGA) to detect decomposition. notes that chloroaryl compounds may hydrolyze under humid conditions; thus, desiccants like silica gel are recommended in storage containers .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the thioether moiety in this compound under oxidative or reductive conditions?
- Methodological Answer : Investigate reaction pathways using:
- Oxidative Studies : Expose the compound to HO or mCPBA to form sulfoxide/sulfone derivatives, monitored via H NMR (shift in SCH signals) and IR (S=O stretching at ~1050–1150 cm).
- Reductive Studies : Use NaBH/NiCl to cleave the C–S bond, followed by GC-MS to identify byproducts. discusses analogous transformations in chlorinated thioethers, highlighting the role of radical intermediates . Kinetic studies (UV-Vis or stopped-flow methods) can quantify reaction rates.
Q. How can computational modeling predict the environmental or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for biodegradation or protein binding.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or enzymes (e.g., cytochrome P450) to assess bioavailability. references PubChem data for structurally related chloroarenes, which can validate computational predictions .
- QSAR Models : Corrogate toxicity or persistence using parameters like logP (octanol-water partition coefficient) and polar surface area (PSA).
Q. What advanced analytical strategies resolve data contradictions in degradation pathway studies?
- Methodological Answer : Combine orthogonal methods:
- Isotopic Labeling : Use S or C-labeled analogs to trace sulfur oxidation or aryl cleavage products via MS/MS.
- Synchrotron XAS : Analyze sulfur K-edge spectra to differentiate sulfoxide/sulfone states in degradation mixtures.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR or LC-MS datasets to identify statistically significant degradation markers. demonstrates similar workflows for phenolic contaminants .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
